Arm-210

RyR1 stabilizer pharmacological selectivity off-target risk

ARM-210 (also known as S48168 or Surlorian) is a small-molecule, orally bioavailable Rycal compound that acts as an allosteric stabilizer of the ryanodine receptor (RyR) calcium release channel. It functions by enhancing the rebinding of the stabilizing subunit calstabin to the RyR channel complex, thereby preventing pathologic calcium leak from the sarcoplasmic reticulum without altering RyR post-translational modifications.

Molecular Formula C18H19NO3S
Molecular Weight 329.4 g/mol
CAS No. 1467605-57-7
Cat. No. B15191172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArm-210
CAS1467605-57-7
Molecular FormulaC18H19NO3S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCN(C2)CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H19NO3S/c1-22-16-6-7-17-15(10-16)12-19(8-9-23-17)11-13-2-4-14(5-3-13)18(20)21/h2-7,10H,8-9,11-12H2,1H3,(H,20,21)
InChIKeyJIGDAUOKKYKRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ARM-210 (CAS 1467605-57-7): An Orphan Drug Rycal for RYR1-Related Myopathies and Duchenne Muscular Dystrophy


ARM-210 (also known as S48168 or Surlorian) is a small-molecule, orally bioavailable Rycal compound that acts as an allosteric stabilizer of the ryanodine receptor (RyR) calcium release channel. It functions by enhancing the rebinding of the stabilizing subunit calstabin to the RyR channel complex, thereby preventing pathologic calcium leak from the sarcoplasmic reticulum without altering RyR post-translational modifications [1]. ARM-210 has been granted Orphan Drug Designation by the FDA for both RYR1-Related Myopathies (RYR1-RM) and Duchenne Muscular Dystrophy (DMD), reflecting its targeted, disease-modifying potential [2].

Why ARM-210 Cannot Be Substituted with Generic RyR Stabilizers or Off-Label Symptom Therapies


In the landscape of treatments for RYR1-related myopathies (RYR1-RM) and Duchenne muscular dystrophy (DMD), the direct therapeutic target and resultant clinical effect vary dramatically. Generic small-molecule RyR modulators, such as the multi-channel blocker JTV-519 (K201), exhibit additional off-target pharmacology including SERCA blockade and partial agonism of RyR, which can confound both research outcomes and therapeutic windows [1]. Meanwhile, empirical off-label treatments for RYR1-RM like salbutamol, pyridostigmine, and N-acetylcysteine have been explored but have not been conclusively proven effective in clinical studies, lacking a disease-modifying mechanism of action [2]. ARM-210 provides a specific, allosteric mechanism to repair 'leaky' RyR1 channels, a root cause of pathology, which cannot be assumed from other calcium modulators.

Quantitative Evidence Guide for ARM-210 vs. Alternatives: A Comparator-Based Analysis


ARM-210 vs. JTV-519 (K201): Pharmacological Specificity and Off-Target Risk

ARM-210 acts as a specific allosteric RyR channel stabilizer by enhancing calstabin binding, whereas JTV-519 (K201) is a 1,4-benzothiazepine derivative that also acts as a multi-channel blocker with additional Ca2+-dependent SERCA blocker and partial RyR agonist activities [1]. This difference in selectivity is critical: ARM-210's mechanism does not alter RyR post-translational modifications, preserving the native regulatory environment of the channel [2].

RyR1 stabilizer pharmacological selectivity off-target risk

ARM-210 vs. Salbutamol/Pyridostigmine/N-Acetylcysteine: Clinical Evidence of Efficacy in RYR1-RM

In contrast to ARM-210, which has demonstrated preliminary clinical efficacy in a Phase 1b trial (reduced fatigue in 3 of 4 patients at 200 mg/day, improved proximal muscle strength) [1], alternative therapies such as salbutamol, pyridostigmine, and N-acetylcysteine have been explored for RYR1-RM but 'none have been conclusively proven to be effective' [2].

RYR1-related myopathy clinical efficacy comparative effectiveness

ARM-210 vs. S107: Potentiation of Exon Skipping in DMD Models

In an in vitro study using patient-derived DMD myotubes (iDRM and iPSC models), both ARM-210 and the earlier Rycal S107 boosted antisense oligonucleotide (AO)-mediated exon 45 skipping [1]. However, ARM-210 represents a next-generation Rycal with potentially improved drug-like properties and a more advanced clinical development path, having received Orphan Drug Designation for DMD [2].

Duchenne muscular dystrophy exon skipping antisense oligonucleotide

ARM-210 Dose-Dependent Functional Improvement in mdx DMD Mouse Model

ARM-210 demonstrated a clear dose-dependent functional improvement in exercised mdx mice. At 50 mg/kg/day, treatment resulted in a 50% recovery of maximal forelimb force and a significant 30% increase in diaphragm maximal specific force (at 100-140 Hz) [1]. Furthermore, resting cytosolic calcium levels in FDB myofibers were significantly reduced by 25% at this dose, confirming target engagement [1].

mdx mouse model in vivo efficacy muscle function

ARM-210 Oral Pharmacokinetic Profile in Human RYR1-RM Patients

ARM-210 exhibits a favorable and predictable pharmacokinetic (PK) profile in adult RYR1-RM patients. At steady state (Day 29), the 200 mg/day dose yielded a Cmax of 21.6 μg/mL, a Tmax of 5.08 hours, and an AUC0-tau of 329.0 hours × μg/mL [1]. The PK was dose-dependent and no serious adverse events were reported, establishing a safe and tolerable human dosing regimen [1].

pharmacokinetics human dosing drug development

ARM-210 Ex Vivo Target Engagement in RYR1-RM Patient Muscle Biopsies

In muscle biopsies from 17 RYR1-RM patients, loss of RyR1-calstabin1 association, SR calcium leak, and increased RyR1 open probability were observed ex vivo and were shown to improve following treatment with Rycal compounds (including ARM-210) [1]. This provides direct, patient-derived evidence that ARM-210's mechanism of action is relevant to the human disease state.

target engagement ex vivo model patient-derived tissue

Best Application Scenarios for ARM-210 in Translational and Basic Research


Translational Research in RYR1-Related Myopathies (RYR1-RM)

Given ARM-210's positive Phase 1b safety and preliminary efficacy data in RYR1-RM patients [1], it is the most advanced clinical candidate for this indication. Researchers investigating disease mechanisms, biomarker validation, or preparing for Phase 2/3 trials should prioritize ARM-210 for in vivo studies, ex vivo patient tissue analysis, and combination therapy exploration.

Preclinical Studies of Duchenne Muscular Dystrophy (DMD)

ARM-210 demonstrates robust, dose-dependent functional improvement in the mdx mouse model (50% forelimb force recovery, 30% diaphragm force increase) [2] and has FDA Orphan Drug Designation for DMD [3]. It is an ideal tool for DMD research, particularly for studying calcium-handling defects, combination with exon-skipping therapies [4], and long-term disease modification.

Mechanistic Studies of RyR1-Mediated Calcium Leak

ARM-210's specific allosteric mechanism (enhancing calstabin rebinding without altering RyR post-translational modifications) [5] makes it a superior tool compared to less specific RyR modulators like JTV-519. Use ARM-210 to dissect the role of RyR1 leak in muscle physiology, neurodegenerative models where RyR1 leak is implicated [6], and in vitro calcium flux assays.

Pharmacological Validation and Safety Profiling

With established human PK parameters in the target patient population [7] and a favorable safety profile, ARM-210 can serve as a positive control for developing next-generation Rycals or as a reference standard for validating biomarkers of target engagement (e.g., cytosolic calcium reduction, calstabin binding assays).

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